Dihydrotetrabenazine (DTBZ) is a benzo[a]quinolizine derivative derived from the parent compound tetrabenazine. [, , , ] It serves as a valuable research tool due to its high affinity for the vesicular monoamine transporter type 2 (VMAT2). [, , , , , ] DTBZ acts as a potent inhibitor of VMAT2, preventing the uptake of monoamines like dopamine, norepinephrine, and serotonin into synaptic vesicles. [, , , ] This inhibitory action makes DTBZ a crucial tool for investigating monoaminergic neurotransmission and related disorders.
Dihydrotetrabenazine is classified as a benzoquinolizine derivative. It is synthesized from tetrabenazine through reduction processes, typically involving sodium borohydride or other reducing agents. The compound has been extensively studied for its pharmacological properties and is recognized for its role in modulating dopamine levels in the brain, making it a significant focus in neuropharmacology research .
The synthesis of dihydrotetrabenazine can be achieved through several methods, with the most common being the reduction of tetrabenazine. A notable method involves the use of sodium borohydride in ethanol, which effectively reduces the ketone groups present in tetrabenazine to form dihydrotetrabenazine .
Another method described involves using hexamethylphosphoramide as a solvent along with xylene, where a mixture is stirred at elevated temperatures for prolonged periods to ensure complete reaction. The product is then purified using techniques such as column chromatography and recrystallization to achieve high purity levels .
Dihydrotetrabenazine has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is , and it features two methoxy groups and an isobutyl side chain. The stereochemistry plays a crucial role in its biological activity, with specific enantiomers demonstrating significantly different affinities for the vesicular monoamine transporter 2 .
X-ray crystallography has been employed to elucidate its three-dimensional structure, confirming the arrangement of atoms within the molecule and providing insights into its interactions with biological targets .
Dihydrotetrabenazine undergoes various chemical reactions that are essential for its synthesis and modification. Notably, it can participate in demethylation reactions, yielding different isomers that may exhibit varying pharmacological properties. For instance, using boron tribromide can facilitate the selective demethylation of specific positions on the molecule, leading to derivatives that may have enhanced therapeutic effects .
Additionally, dihydrotetrabenazine can be labeled with carbon-11 for use as a radioligand in positron emission tomography studies, which helps visualize its distribution and binding characteristics in vivo .
The primary mechanism of action of dihydrotetrabenazine involves its inhibition of vesicular monoamine transporter 2. By blocking this transporter, dihydrotetrabenazine reduces the uptake of dopamine into vesicles in presynaptic neurons, leading to decreased dopamine release into the synaptic cleft. This modulation is particularly beneficial in conditions characterized by excessive dopaminergic activity, such as tardive dyskinesia .
Research indicates that dihydrotetrabenazine exhibits high binding affinity for vesicular monoamine transporter 2 (IC50 values around 0.97 nM), underscoring its potential as a therapeutic agent .
Dihydrotetrabenazine is a solid at room temperature with specific melting points that vary depending on purity and crystalline form. Its solubility profile indicates that it dissolves well in organic solvents like ethanol and methanol but has limited solubility in water.
Key physical properties include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations .
Dihydrotetrabenazine's primary applications are in pharmacology and neuroscience research. It serves as an important tool for studying dopamine-related disorders due to its role as a vesicular monoamine transporter 2 inhibitor. Its derivatives are being explored for potential therapeutic uses against tardive dyskinesia and other movement disorders.
Recent studies have focused on synthesizing new analogs of dihydrotetrabenazine to enhance binding affinity and selectivity for vesicular monoamine transporter 2, aiming to develop more effective treatments with fewer side effects . Additionally, it has been utilized as a radioligand in imaging studies to investigate neurotransmitter dynamics in living subjects .
Dihydrotetrabenazine (DTBZ) is a high-affinity metabolite of tetrabenazine that selectively targets VMAT2, a 12-transmembrane helix proton-dependent antiporter responsible for loading monoamines (dopamine, serotonin, norepinephrine) into synaptic vesicles. Recent cryo-EM structures at 3.1 Å resolution reveal that DTBZ binds VMAT2 in an occluded conformation, locking the transporter in a state inaccessible to both cytosolic and lumenal environments. This binding occurs at a central site nestled between transmembrane helices 1, 2, 6, 7, 10, and 11, where DTBZ forms critical interactions with residues Asp33, Tyr35, Ser180, Ser183, Lys187, and Phe320 [1] [6] [9].
The inhibition mechanism involves a two-step process:
This structural rearrangement disrupts the proton gradient-driven alternating access mechanism essential for monoamine transport. Key gating residues include a hydrophobic cluster (Phe136, Ile303, Trp318) that controls lumenal access. Mutagenesis studies confirm that Trp318 acts as a "lumenal gatekeeper"—its substitution abolishes DTBZ binding by destabilizing the occluded conformation [6] [9] .
Table 1: Key Structural Elements in VMAT2-DTBZ Interaction
Structural Element | Role in DTBZ Binding | Functional Consequence |
---|---|---|
Asp33 (TM1) | Hydrogen bonding with DTBZ isopropoxy group | Stabilizes central binding site |
Tyr341 (TM7) | π-stacking with DTBZ aromatic ring | Contributes to high-affinity occlusion |
Lys187 (TM4) | Salt bridge formation | Anchors N-domain during conformational shift |
Trp318 (TM7) | Lumenal gate residue | Mutation reduces binding affinity by >95% |
Phe320 (TM7) | Hydrophobic pocket formation | Critical for stereoselective recognition |
Three polar networks (PN1-PN3) mediate proton transduction pathways:
These networks explain DTBZ's non-competitive inhibition—by preventing proton-induced conformational changes required for transport cycling [1] .
DTBZ contains three chiral centers (C2, C3, C11b), generating eight possible stereoisomers with dramatically different VMAT2 affinities. Stereochemical configuration dictates both binding potency and functional inhibition:
The (3R,11bR) configuration is indispensable for high-affinity binding, as demonstrated by 8,000-fold greater potency of (+)-(3R,11bR)-tetrabenazine (Ki = 4.47 nM) versus its (-)-(3S,11bS) enantiomer (Ki = 36,400 nM) [2]. Molecular docking reveals that optimal binding requires:
Table 2: VMAT2 Binding Affinities of DTBZ Stereoisomers
Stereoisomer Configuration | Ki (nM) | Relative Potency |
---|---|---|
(2R,3R,11bR) | 1.48–3.96 | 1x (Reference) |
(2S,3S,11bS) | 202 | ~50-fold lower |
(2S,3R,11bR) | 36–714 | 12–200-fold lower |
(2R,3S,11bS) | 714 | ~200-fold lower |
(3S,11bR)-cis isomers | >10,000 | Negligible activity |
Structure-activity relationship (SAR) studies of 9-substituted DTBZ derivatives reveal that modifications at C9 enhance VMAT2 specificity. The lead compound (+)-(R,R,R)-9-trifluoroethoxy-DTBZ exhibits 3.7-fold greater VMAT2 affinity (Ki = 1.48 nM) and 3.3-fold stronger dopamine uptake inhibition (IC50 = 6.11 nM) than unmodified (+)-α-DTBZ [4] [7]. This stereochemical precision enables design of inhibitors with reduced off-target effects.
DTBZ potently inhibits vesicular dopamine uptake through dual mechanisms:
Comparative studies using rat striatal synaptosomes demonstrate DTBZ's mechanism differs fundamentally from amphetamines:
Kinetic analyses reveal non-linear Lineweaver-Burk plots, indicating mixed-type inhibition where DTBZ binds both free VMAT2 and the VMAT2-dopamine complex. This reduces the maximal transport velocity (Vmax) by 85–92% while modestly increasing the apparent Km for dopamine (2.1-fold), confirming predominant non-competitive character [4] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7